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Compound of Interest

Compound Name: KRN383 analog

Cat. No.: B608383

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the publicly available data on
KRN383, a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. Following a thorough search of
scientific literature and chemical databases, it is important to note that there is currently no
publicly available information on novel derivatives or analogues of KRN383. Therefore, this
document focuses on the core compound, KRN383, summarizing its known properties,
mechanism of action, and potential therapeutic applications.

Core Compound: KRN383

KRN383 is a small molecule inhibitor identified as a potent antagonist of FLT3, a receptor
tyrosine kinase that is often mutated in acute myeloid leukemia (AML). Its chemical and
biological properties have been characterized to some extent in preclinical studies.

Chemical Properties

Property Value
1-(4-((7-hydroxy-6-methoxyquinolin-4-

UPAC Name yl)(oxy(/()cyc);ohex);-l,5-dien-)1/(-qyl)urea[1]

CAS Number 919767-02-5[1][2]

Molecular Formula C17H17N304[1][2]

Molecular Weight 327.33 g/mol [1][2]
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Biological Activity

KRN383 has demonstrated significant potency as an inhibitor of FLT3, particularly in cell lines
with internal tandem duplication (ITD) mutations, which are common in AML.

Parameter Value Cell Line/Model

ICso <2.9 nM[1] ITD-positive cell lines

Eradication of ITD-positive

In Vivo Efficacy xenograft tumors in nude Animal model of AML
mice[1]
Administration Single oral dose of 80 mg/kg[1]  Animal model of AML

Mechanism of Action: FLT3 Inhibition

KRN383 functions as an inhibitor of the FLT3 receptor tyrosine kinase. In certain hematological
malignancies, particularly AML, mutations in the FLT3 gene lead to constitutive activation of the
receptor, promoting uncontrolled cell proliferation and survival. By binding to and inhibiting
FLT3, KRN383 blocks these downstream signaling pathways, leading to apoptosis of the
cancer cells.
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Figure 1: Signaling pathway of KRN383-mediated FLT3 inhibition.

Experimental Protocols

While specific experimental protocols for the synthesis and evaluation of KRN383 and its
potential derivatives are not detailed in the public domain, a general workflow for the

development of similar kinase inhibitors can be outlined.

Hypothetical Experimental Workflow

The development and evaluation of a novel kinase inhibitor like KRN383 would typically follow
a multi-stage process, from initial synthesis to preclinical testing.
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Chemical Synthesis
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Figure 2: Generalized experimental workflow for kinase inhibitor development.
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Conclusion and Future Directions

KRN383 is a potent and orally bioavailable FLT3 inhibitor with demonstrated preclinical activity
against AML models. The lack of publicly available information on its derivatives suggests that
this area of research may be proprietary or still in early stages of development. Future research
could focus on the synthesis and evaluation of KRN383 analogues to improve potency,
selectivity, and pharmacokinetic properties. The detailed structure-activity relationship studies
would be crucial in guiding the design of next-generation FLT3 inhibitors based on the KRN383
scaffold. For researchers in the field of AML and kinase inhibitor development, KRN383

represents a promising, albeit underexplored, chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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